molecular formula C15H13NO5S B2718884 4-[(4-acetylphenyl)sulfonylamino]benzoic Acid CAS No. 757221-45-7

4-[(4-acetylphenyl)sulfonylamino]benzoic Acid

Cat. No. B2718884
CAS RN: 757221-45-7
M. Wt: 319.33
InChI Key: RGXSXUSBUMPDPV-UHFFFAOYSA-N
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Description

“4-[(4-acetylphenyl)sulfonylamino]benzoic Acid” is a biochemical compound with the molecular formula C15H13NO5S and a molecular weight of 319.33 . It is used for proteomics research .


Physical And Chemical Properties Analysis

“4-[(4-acetylphenyl)sulfonylamino]benzoic Acid” is a solid compound that should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.

Scientific Research Applications

Organic Synthesis and Catalysis

Pd(II)-Catalysed Meta-C–H Functionalizations of Benzoic Acid Derivatives : A study by Li et al. (2016) presented a general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template. This method highlights the synthetic utility of benzoic acid derivatives in step-economical organic synthesis, utilizing molecular oxygen as the terminal oxidant for meta-selective olefination, with further potential transformations at the meta-position (Li et al., 2016).

Plant Biology and Stress Tolerance

Benzoic Acid in Plant Stress Tolerance : Research by Senaratna et al. (2004) demonstrated that benzoic acid, along with its derivatives like sulfosalicylic acid and methyl salicylic acid, can induce multiple stress tolerance in bean and tomato plants. This suggests a foundational role of the benzoic acid structural portion in imparting stress tolerance, possibly offering insights into the mechanisms by which related compounds like 4-[(4-acetylphenyl)sulfonylamino]benzoic Acid might interact with biological systems (Senaratna et al., 2004).

Pharmacological Applications

Discovery of Heteroaryl Sulfonamides as New EP1 Receptor Selective Antagonists : A study by Naganawa et al. (2006) identified a series of sulfonamides, related to the structural framework of 4-[(4-acetylphenyl)sulfonylamino]benzoic Acid, as potent and selective antagonists for the EP1 receptor. This highlights the pharmacological significance of sulfonamide derivatives in designing receptor-specific drugs, with potential applications in treating diseases mediated by the EP1 receptor (Naganawa et al., 2006).

Environmental Applications

Adsorption Resins for Removal of Benzophenone-4 from Water : Zhou et al. (2018) developed tertiary amine-functionalized adsorption resins for the efficient removal of benzophenone-4, a common anti-UV agent in water. This research underscores the environmental applications of sulfonamide-based compounds in water treatment technologies, showcasing their potential in addressing pollution and enhancing water purity (Zhou et al., 2018).

properties

IUPAC Name

4-[(4-acetylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-10(17)11-4-8-14(9-5-11)22(20,21)16-13-6-2-12(3-7-13)15(18)19/h2-9,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXSXUSBUMPDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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